2-Bromo-3,4-difluoroiodobenzene
Overview
Description
2-Bromo-3,4-difluoroiodobenzene: is an organic compound with the molecular formula C6H2BrF2I . It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoroiodobenzene typically involves halogenation reactions. One common method is the bromination of 3,4-difluoroiodobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,4-difluoroiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DM
Properties
IUPAC Name |
3-bromo-1,2-difluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-5-4(10)2-1-3(8)6(5)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZLAEIRQWEBMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298032 | |
Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208078-19-6 | |
Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208078-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,4-difluoro-1-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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